[acetyl-(2,3-dimethylimidazol-4-yl)amino] acetate
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Overview
Description
O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole is a chemical compound with the molecular formula C9H13N3O3 It is known for its unique structure, which includes both acetyl and hydroxylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole typically involves the acetylation of 1,2-dimethyl-5-hydroxylaminoimidazole. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions often include:
- Temperature: 0-5°C
- Reaction Time: 1-2 hours
- Solvent: Dichloromethane or another suitable organic solvent
Industrial Production Methods
Industrial production of O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole undergoes various chemical reactions, including:
Oxidation: The hydroxylamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The acetyl groups can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various acylated derivatives depending on the substituent used.
Scientific Research Applications
O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole involves its interaction with molecular targets such as enzymes and receptors. The acetyl and hydroxylamino groups play crucial roles in these interactions, often forming hydrogen bonds and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethyl-5-hydroxylaminoimidazole: Lacks the acetyl groups, making it less reactive in certain chemical reactions.
O,N-Diacetyl-1,2-dimethylimidazole: Lacks the hydroxylamino group, affecting its biological activity and reactivity.
Uniqueness
O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole is unique due to the presence of both acetyl and hydroxylamino groups, which confer distinct chemical and biological properties
Properties
CAS No. |
108549-40-2 |
---|---|
Molecular Formula |
C9H13N3O3 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
[acetyl-(2,3-dimethylimidazol-4-yl)amino] acetate |
InChI |
InChI=1S/C9H13N3O3/c1-6-10-5-9(11(6)4)12(7(2)13)15-8(3)14/h5H,1-4H3 |
InChI Key |
APDTXLXZTDCNIT-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1C)N(C(=O)C)OC(=O)C |
Canonical SMILES |
CC1=NC=C(N1C)N(C(=O)C)OC(=O)C |
108549-40-2 | |
Synonyms |
DiacDMH O,N-diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole |
Origin of Product |
United States |
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